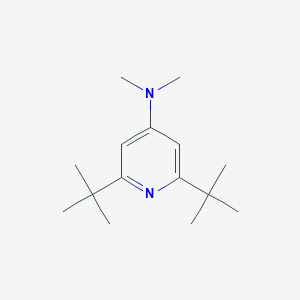

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine involves multi-step processes that can include Mannich reactions, modification of Chichibabin reactions, and the use of specific reactants like dimethylzinc for metalation reactions. These processes highlight the complexity and versatility in synthesizing nitrogen-containing heterocycles with significant steric hindrance due to tert-butyl groups. Notably, the synthesis of related compounds has been achieved by transforming key starting materials through various chemical reactions, demonstrating the compound's accessibility for further study and application in organic synthesis (Gawinecki & Kanner, 1994).

Molecular Structure Analysis

X-ray crystallography and other structural analysis techniques have been pivotal in understanding the molecular structure of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine derivatives. These studies have provided insights into the compound's conformation, bond lengths, angles, and overall molecular geometry, which are crucial for predicting its reactivity and interaction with other molecules. For example, the analysis of related compounds reveals that the tert-butyl groups significantly influence the molecule's spatial arrangement, affecting its nucleophilic and electrophilic properties (Çolak et al., 2021).

Chemical Reactions and Properties

2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine participates in various chemical reactions, demonstrating its role as a versatile intermediate in organic synthesis. Its reactions can include nucleophilic substitutions, electrophilic additions, and complex formation with metals, showcasing its potential in synthesizing a wide range of chemical compounds. The presence of tert-butyl and dimethylamino groups significantly impacts its reactivity, allowing for selective reactions under controlled conditions (Prek et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry Applications

One notable application of similar compounds is in synthetic organic chemistry as weak nucleophilic bases. For example, compounds analogous to 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, are used as nonnucleophilic bases due to their ability to undergo steric protection against electrophilic attack. This property allows them to substitute nonnucleophilic bases in organic syntheses, highlighting their importance in facilitating various chemical reactions under controlled conditions (Balaban et al., 2004).

Material Science Applications

In material science, derivatives of these compounds have been synthesized and characterized for their solubility and thermal stability properties. For instance, poly(pyridine-imide)s prepared from aromatic diamine monomers with tert-butyl substituents exhibit good solubility in polar solvents and high thermal stability, making them suitable for applications requiring durable materials with specific solvent resistance and thermal properties (Lu et al., 2014).

Catalysis Applications

These compounds also find applications in catalysis, particularly in polymerization and cross-coupling reactions. Group 10 metal aminopyridinato complexes, involving similar sterically hindered amines, have been used as catalysts in Suzuki cross-coupling reactions and polymerization of silanes, demonstrating their versatility and efficiency in catalyzing reactions involving aryl chlorides and hydrosilane, respectively (Deeken et al., 2006).

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-N,N-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUGUUNRDWGECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306341 |

Source

|

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine | |

CAS RN |

38222-90-1 |

Source

|

| Record name | NSC175806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)